![molecular formula C14H24N4S4Sn B12620351 Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane CAS No. 918446-80-7](/img/structure/B12620351.png)
Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane: is a chemical compound that belongs to the class of organotin compounds. It features a tin atom bonded to two butyl groups and two 5-methyl-1,3,4-thiadiazol-2-yl sulfanyl groups. The presence of the thiadiazole ring, which contains sulfur and nitrogen atoms, imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane typically involves the reaction of dibutyltin dichloride with 5-methyl-1,3,4-thiadiazole-2-thiol. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the substitution of chlorine atoms with thiadiazole groups. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene or dichloromethane, for several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product. The compound is then purified using techniques like recrystallization or column chromatography.
化学反応の分析
Types of Reactions: Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: The butyl groups or thiadiazole rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and are carried out under inert atmospheres.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the thiadiazole ring.
Substitution: Various substituted derivatives depending on the reactants used.
科学的研究の応用
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for research in medicinal chemistry. It has been studied for its potential anticancer, antimicrobial, and antiviral activities due to the presence of the thiadiazole ring.
Industry: In the industrial sector, Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers. It helps enhance the thermal stability and durability of these materials.
作用機序
The mechanism of action of Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane involves its interaction with cellular targets, such as enzymes and receptors. The thiadiazole ring can form strong interactions with biological macromolecules, leading to inhibition or modulation of their activity. The compound’s organotin moiety may also contribute to its biological effects by interacting with cellular membranes and proteins.
類似化合物との比較
Dibutyltin dichloride: A precursor in the synthesis of Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane.
5-Methyl-1,3,4-thiadiazole-2-thiol: A key reactant in the synthesis.
Dibutyl-bis[(5-phenyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane: A similar compound with a phenyl group instead of a methyl group on the thiadiazole ring.
Uniqueness: this compound is unique due to the presence of both butyl groups and thiadiazole rings, which impart distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.
特性
CAS番号 |
918446-80-7 |
|---|---|
分子式 |
C14H24N4S4Sn |
分子量 |
495.3 g/mol |
IUPAC名 |
dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane |
InChI |
InChI=1S/2C4H9.2C3H4N2S2.Sn/c2*1-3-4-2;2*1-2-4-5-3(6)7-2;/h2*1,3-4H2,2H3;2*1H3,(H,5,6);/q;;;;+2/p-2 |
InChIキー |
PYDAWUKQJOQWBK-UHFFFAOYSA-L |
正規SMILES |
CCCC[Sn](CCCC)(SC1=NN=C(S1)C)SC2=NN=C(S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


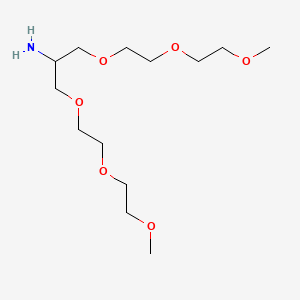

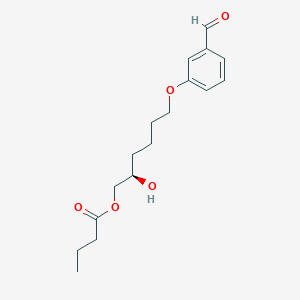
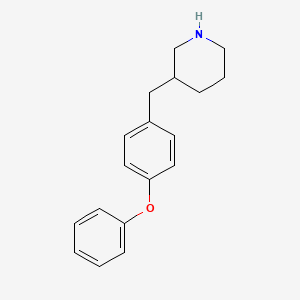

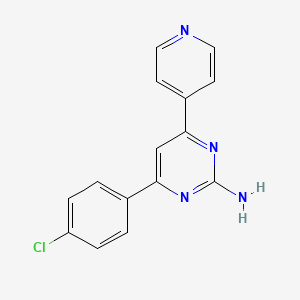
![3-[4-(benzyloxy)-3-ethoxyphenyl]-2-(3-nitrophenyl)-5-(4-propoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12620349.png)

![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexyl carbonate](/img/structure/B12620357.png)
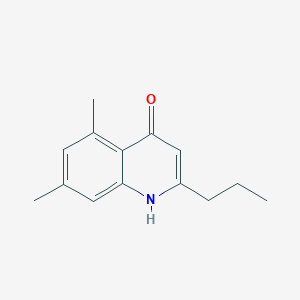
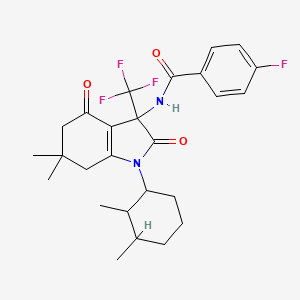
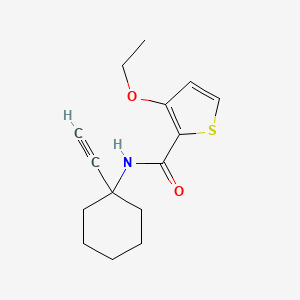
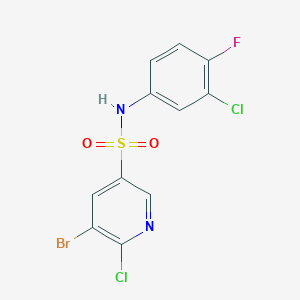
![2-[(Prop-2-en-1-yl)oxy]-2'-propoxy-1,1'-binaphthalene](/img/structure/B12620376.png)
